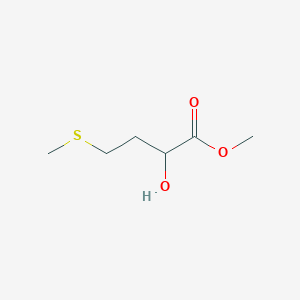

2-ヒドロキシ-4-(メチルスルファニル)ブタン酸メチル

概要

説明

“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is a chemical compound that has been used in various studies. It has been used as a methionine supplement in dietary supplementation . It is also known as 2-Hydroxy-4-(methylthio)butyric Acid Isopropyl Ester or HMBi .

Physical and Chemical Properties Analysis

“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is a light brown liquid. It does not react rapidly with air or water .科学的研究の応用

動物飼料添加物

“2-ヒドロキシ-4-(メチルスルファニル)ブタン酸メチル”は、主要な動物飼料添加物であり、HMTBAと略されます . 特に養鶏において、メチオニン生産を促進するために、産業規模で動物飼料添加物として使用されてきました .

メチオニン生合成

この化合物は、メチオニン生合成における天然の前駆体です . メチオニンは動物にとって必須アミノ酸であり、その生産は家畜の健康と成長にとって重要です。

結晶構造解析

この化合物の結晶構造は研究されており、その物理的および化学的特性を理解するための貴重な情報を提供できます . これは、材料科学や医薬品開発など、さまざまな研究分野で役立ちます。

化学工業

“2-ヒドロキシ-4-(メチルスルファニル)ブタン酸メチル”などのヒドロキシカルボン酸は、商業的に重要な化学物質です . これらは化学工業で広く使用されており、ポリマー、樹脂、その他の材料の生産などが含まれます。

医薬品

メチオニン生合成における役割とヒドロキシカルボン酸としての分類から、この化合物は医薬品業界で潜在的な用途を持つ可能性があります . ただし、この可能性を探るには、さらなる研究が必要です。

スキンケア剤

ヒドロキシカルボン酸は、スキンケア剤としても使用されています . “2-ヒドロキシ-4-(メチルスルファニル)ブタン酸メチル”は、この文脈では具体的には言及されていませんが、同様の用途を持つ可能性があります。

作用機序

“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” has been used as a methionine supplement in dietary supplementation. It has been found to alter ruminal and cecal bacterial composition and improve growth performance in finishing beef cattle . It has also been found to upregulate the plasma concentration of methionine but did not improve the nitrogen utilization rate in steers .

Safety and Hazards

特性

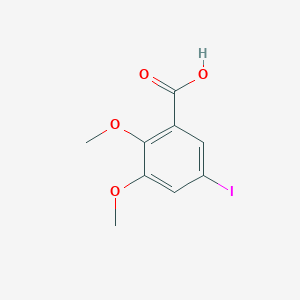

IUPAC Name |

methyl 2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICVDUAZVFBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437433 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-96-5 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)